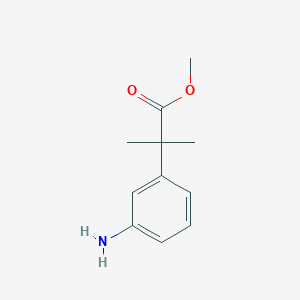
Methyl 2-(3-aminophenyl)-2-methylpropanoate
Descripción general
Descripción
Methyl 2-(3-aminophenyl)-2-methylpropanoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanoic acid, featuring a methyl ester group and an aminophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-aminophenyl)-2-methylpropanoate typically involves the esterification of 2-(3-aminophenyl)-2-methylpropanoic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the synthesis may involve more efficient catalytic processes to increase yield and reduce reaction time. Catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride can be employed. The reaction conditions are optimized to ensure high purity and yield of the desired ester.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(3-aminophenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or sulfonamides.
Aplicaciones Científicas De Investigación
Methyl 2-(3-aminophenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-aminophenyl)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release the active carboxylic acid.
Comparación Con Compuestos Similares
Methyl 2-(4-aminophenyl)-2-methylpropanoate: Similar structure but with the amino group in the para position.
Ethyl 2-(3-aminophenyl)-2-methylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(3-nitrophenyl)-2-methylpropanoate: Similar structure but with a nitro group instead of an amino group.
Uniqueness: Methyl 2-(3-aminophenyl)-2-methylpropanoate is unique due to the position of the amino group, which can influence its reactivity and interactions with biological targets. The presence of the methyl ester group also affects its solubility and stability, making it distinct from its analogs.
Propiedades
IUPAC Name |
methyl 2-(3-aminophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTOFJJRLNMARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
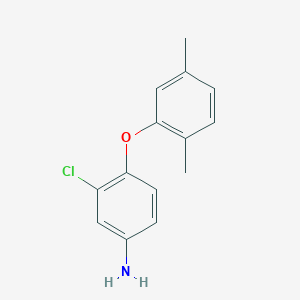
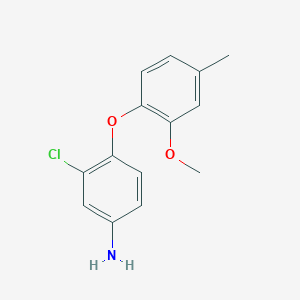
![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline](/img/structure/B1319314.png)
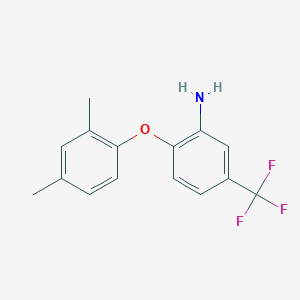

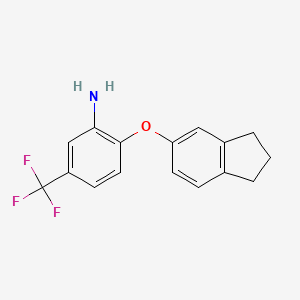
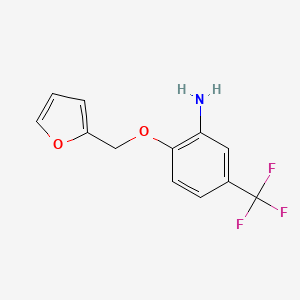

![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline](/img/structure/B1319324.png)
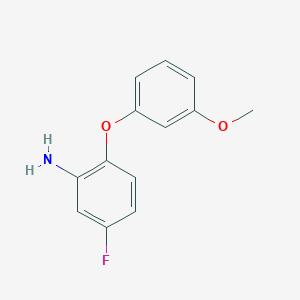

![5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1319336.png)
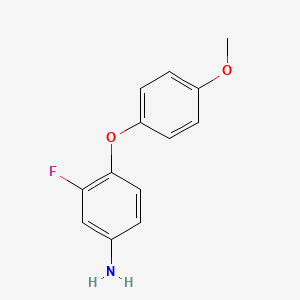
![N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319343.png)
